Nifurprazine

Vue d'ensemble

Description

Nifurprazine est un dérivé du nitrofurane connu pour ses propriétés antibactériennes et trypanocides puissantes. Il est principalement utilisé comme agent antibactérien topique en médecine vétérinaire, en particulier pour le traitement des maladies animales . Le composé a montré des effets antiparasitaires significatifs contre Trypanosoma cruzi et Trypanosoma brucei .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Nifurprazine peut être synthétisé par une série de réactions chimiques impliquant la condensation de 5-nitrofurfural avec l'hydrate d'hydrazine pour former la 5-nitrofurfurylidène hydrazine. Ce composé intermédiaire est ensuite mis à réagir avec la 3-chloropyridazine pour donner la this compound .

Méthodes de production industrielle : La production industrielle de this compound implique des voies de synthèse similaires, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour assurer un rendement élevé et une pureté élevée. Le processus comprend généralement des étapes telles que la cristallisation et la purification pour obtenir le produit final .

Types de réactions :

Oxydation : this compound subit des réactions d'oxydation, en particulier au niveau du groupe nitrofurane, conduisant à la formation de divers produits d'oxydation.

Réduction : Le groupe nitro dans la this compound peut être réduit en un groupe amino dans des conditions spécifiques.

Substitution : this compound peut participer à des réactions de substitution nucléophile, en particulier au niveau du cycle pyridazine.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le dithionite de sodium et l'hydrogénation catalytique sont utilisés.

Substitution : Les nucléophiles tels que les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits formés :

Oxydation : Les produits d'oxydation comprennent les dérivés nitroso et hydroxylamine.

Réduction : La réduction conduit à la formation de dérivés aminés.

Substitution : Les réactions de substitution produisent divers dérivés pyridazine substitués.

4. Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans des études impliquant des dérivés du nitrofurane et leurs propriétés chimiques.

Biologie : this compound est étudié pour ses effets antiparasitaires, en particulier contre les espèces de Trypanosoma.

Médecine : La recherche se concentre sur son utilisation potentielle dans le traitement des infections parasitaires et ses propriétés antibactériennes.

5. Mécanisme d'action

This compound exerce ses effets par le biais d'un cycle redox, qui génère des espèces réactives de l'oxygène qui endommagent les composants cellulaires des organismes cibles. Le composé cible spécifiquement des enzymes telles que la lipoamide déshydrogénase et la trypanothione réductase dans les espèces de Trypanosoma, conduisant à leur inhibition et à la mort subséquente du parasite .

Composés similaires :

Nifuroxazide : Un autre dérivé du nitrofurane aux propriétés antibactériennes, principalement utilisé pour les infections gastro-intestinales.

Nitrofurantoïne : Un antibiotique nitrofurane utilisé pour traiter les infections des voies urinaires.

Furazolidone : Un agent antimicrobien nitrofurane utilisé pour traiter les infections bactériennes et protozoaires.

Unicité de la this compound : this compound se distingue par son activité trypanocide puissante et sa capacité à effectuer un cycle redox, ce qui le rend très efficace contre les espèces de Trypanosoma. Son mécanisme d'action unique et ses propriétés antibactériennes à large spectre le distinguent en outre des autres dérivés du nitrofurane .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Respiratory Disorders

Nifurprazine has been extensively studied for its efficacy in treating respiratory conditions, particularly in patients with chronic obstructive pulmonary disease (COPD) and asthma. Its mechanism involves bronchodilation and anti-inflammatory effects, which help alleviate symptoms associated with these conditions.

- Clinical Studies : Research has shown that this compound can improve lung function and reduce the frequency of exacerbations in COPD patients. A study indicated significant improvements in forced expiratory volume (FEV1) after administration of this compound compared to placebo .

1.2 Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens, including bacteria and fungi. This aspect has prompted investigations into its potential use as an adjunct therapy in infectious diseases.

- Case Studies : In vitro studies demonstrated that this compound effectively inhibits the growth of Staphylococcus aureus and other resistant strains, suggesting its utility in treating infections where conventional antibiotics fail .

Neuroprotective Effects

Recent research has suggested that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Mechanism of Action : The neuroprotective effects are attributed to its ability to modulate oxidative stress and inflammation within neural tissues. Animal models have shown that this compound can reduce neuronal damage and improve cognitive function .

Applications in Oncology

This compound's role in oncology is emerging, particularly regarding its potential to enhance the efficacy of chemotherapeutic agents.

- Combination Therapy : Studies indicate that when used in combination with certain chemotherapeutics, this compound can potentiate their effects, leading to improved tumor reduction rates in preclinical models .

Research Applications

Beyond clinical uses, this compound has applications in research settings, particularly in pharmacological studies aimed at understanding drug interactions and mechanisms.

- Experimental Models : Researchers utilize this compound to explore pathways involved in drug metabolism and efficacy, providing insights that could lead to the development of more effective therapies .

Summary Table of Applications

Mécanisme D'action

Nifurprazine exerts its effects through redox cycling, which generates reactive oxygen species that damage cellular components of the target organisms. The compound specifically targets enzymes such as lipoamide dehydrogenase and trypanothione reductase in Trypanosoma species, leading to their inhibition and subsequent parasite death .

Comparaison Avec Des Composés Similaires

Nifuroxazide: Another nitrofuran derivative with antibacterial properties, primarily used for gastrointestinal infections.

Nitrofurantoin: A nitrofuran antibiotic used to treat urinary tract infections.

Furazolidone: A nitrofuran antimicrobial agent used to treat bacterial and protozoal infections.

Uniqueness of Nifurprazine: this compound stands out due to its potent trypanocidal activity and its ability to redox-cycle, making it highly effective against Trypanosoma species. Its unique mechanism of action and broad-spectrum antibacterial properties further distinguish it from other nitrofuran derivatives .

Activité Biologique

Nifurprazine, a nitrofuran derivative, has garnered attention for its multifaceted biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article delves into the compound's biological efficacy, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is primarily known for its therapeutic applications against various infections, including those caused by protozoa and bacteria. Its mechanism of action is thought to involve the generation of reactive nitrogen species, which disrupt cellular processes in pathogens.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of bacteria and protozoa. Studies have shown that it can effectively inhibit the growth of various strains, including those resistant to conventional antibiotics.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Trypanosoma brucei | 0.5 µg/mL | |

| Trypanosoma cruzi | 0.2 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- Nitroreductase Activation : this compound is activated by nitroreductases present in certain bacteria, leading to the formation of reactive metabolites that inhibit essential cellular functions.

- Inhibition of GroEL/ES Chaperonin : Recent studies have identified this compound as a potent inhibitor of the GroEL/ES molecular chaperone system, crucial for protein folding in bacteria. This inhibition can lead to bacterial cell death under stress conditions .

- Disruption of Metabolic Pathways : The compound interferes with metabolic pathways in parasites such as T. cruzi, contributing to its antiparasitic effects .

Case Studies

Several clinical and laboratory studies have been conducted to evaluate the efficacy and safety of this compound:

- Case Study 1 : A clinical trial involving patients with chronic Chagas disease demonstrated that this compound combined with standard therapy resulted in improved outcomes compared to standard therapy alone. The study reported a significant reduction in parasitic load after treatment .

- Case Study 2 : In vitro studies on T. brucei cultures indicated that this compound not only inhibited growth but also induced apoptosis-like cell death, highlighting its potential as an antitrypanosomal agent .

Comparative Efficacy

This compound's efficacy has been compared with other nitrofuran derivatives and standard treatments:

Table 2: Comparative Efficacy Against Trypanosomes

Propriétés

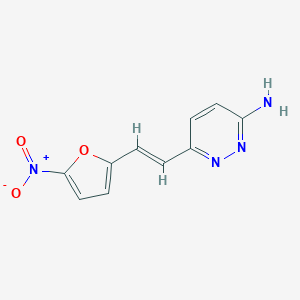

IUPAC Name |

6-[2-(5-nitrofuran-2-yl)ethenyl]pyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3/c11-9-5-2-7(12-13-9)1-3-8-4-6-10(17-8)14(15)16/h1-6H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWLRMBWIWKFNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C=CC2=CC=C(O2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862715 | |

| Record name | 6-[2-(5-Nitrofuran-2-yl)ethenyl]pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1614-20-6 | |

| Record name | Nifurprazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1614-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the antimicrobial spectrum of Nifurprazine?

A1: this compound exhibits potent activity against various fish-pathogenic bacteria. Studies have demonstrated its efficacy against Vibrio anguillarum, Aeromonas sp., Chondrococcus columnaris, and Vibrio sp. isolated from marine organisms [, ]. Notably, this compound has shown 20 to 300 times greater antibacterial activity compared to established agents like nitrofurazone, furazolidone, chloramphenicol, and chlortetracycline [].

Q2: How does the efficacy of this compound compare to other nitrofuran derivatives?

A2: Research indicates that this compound demonstrates superior preventive effects against bacterial infections in eels compared to well-known nitrofuran derivatives [].

Q3: How does the temperature affect the toxicity of this compound in fish?

A4: Research on Ayu fish (Plecoglossus altivelis) revealed that the minimum lethal concentrations of this compound hydrochloride varied with temperature, with lower temperatures corresponding to increased toxicity [].

Q4: How does the administration method of this compound affect its therapeutic efficacy?

A6: In ayu fish infected with Vibrio anguillarum, bathing in this compound solutions at various concentrations and durations demonstrated good therapeutic effects. Notably, the effectiveness of the treatment was influenced by the chosen concentration and immersion time [].

Q5: Are there known instances of bacterial resistance to this compound?

A7: Research suggests that R factors, which are genetic elements that can be transferred between bacteria, can confer reduced sensitivity to nitrofurans, including this compound []. This highlights the potential for the development of resistance to this class of antibiotics, particularly with widespread or prolonged use.

Q6: What analytical methods are used to detect and quantify this compound?

A8: Researchers have employed microbiological assays using Bacillus subtilis and Bacillus cereus var. mycoides as indicator organisms to detect this compound in various biological samples, including milk, blood serum, bile, urine, muscle, kidney, and liver tissues []. These methods rely on the inhibition of bacterial growth by this compound, allowing for the determination of its concentration in a given sample.

Q7: Are there any known allergic reactions to this compound?

A9: Yes, there have been reported cases of contact allergy to this compound (Carofur) [, ]. This highlights the importance of considering potential hypersensitivity reactions, especially in individuals with known allergies to nitrofuran derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.